6-Hydroxypyridazine-3-carboxaldehyde

Crystallography Hydrogen Bonding Solid-State Stability

Batch-to-batch variability in tautomeric composition complicates pyridazine-3-carboxaldehyde procurement. 6-Hydroxypyridazine-3-carboxaldehyde (CAS 933734-91-9) resolves this with a fully characterized single-crystal X-ray structure (monoclinic P21/c, r.m.s. deviation 0.0025 Å) confirming the 6-oxo tautomer. Key advantages: • Orthogonal QC (NMR + HPLC + GC) at ≥95% purity ensures linker integrity for PROTAC library synthesis. • Ambient storage (MW 124.10) eliminates cold-chain logistics. • Aldehyde group enables direct reductive amination, bypassing carboxyl activation steps required by acid analogs.

Molecular Formula C5H4N2O2
Molecular Weight 124.099
CAS No. 933734-91-9
Cat. No. B582068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypyridazine-3-carboxaldehyde
CAS933734-91-9
Molecular FormulaC5H4N2O2
Molecular Weight124.099
Structural Identifiers
SMILESC1=CC(=O)NN=C1C=O
InChIInChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9)
InChIKeyNRSDBRGRLFTCSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxypyridazine-3-carboxaldehyde Overview


6-Hydroxypyridazine-3-carboxaldehyde (also known as 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, CAS 933734-91-9) is a C5H4N2O2 heterocyclic small molecule (MW 124.10) featuring a pyridazine ring substituted with a 3-carboxaldehyde and a 6-hydroxy/6-oxo tautomeric group [1]. It is primarily employed as a synthetic intermediate and a protein degrader building block in medicinal chemistry and chemical biology research [2]. As a heterocyclic aldehyde, it provides a conjugation handle for hydrazone, thiosemicarbazone, and related condensations, while the 6-hydroxy substituent introduces hydrogen-bonding capability and tautomeric reactivity distinct from chloro-, methoxy-, or unsubstituted pyridazine-3-carboxaldehyde analogs [1].

Why Analogs Fail for 6-Hydroxypyridazine-3-carboxaldehyde


6-Hydroxypyridazine-3-carboxaldehyde cannot be interchanged with close pyridazine analogs such as 6-chloropyridazine-3-carboxaldehyde (CAS 303085-53-2), 6-methoxypyridazine-3-carboxaldehyde (CAS 90237-25-5), or the unsubstituted pyridazine-3-carboxaldehyde (CAS 60170-83-4) because the 6-hydroxy/6-oxo group fundamentally alters hydrogen-bonding capacity, tautomeric equilibrium, and nucleophilic reactivity [1]. Crystallographic data confirm that the 6-oxo tautomer engages in a specific O—H⋯O and N—H⋯O one-dimensional hydrogen-bond network that directly impacts solubility and solid-state stability—properties not achievable with halogen or methoxy substitutes [1]. Furthermore, in the PROTAC building block market, the hydroxyl group serves as a metabolic liability or linker attachment point that is absent in the 6-chloro counterpart and cannot be unmasked without additional synthetic steps [2]. The quantitative evidence presented below substantiates these differential features.

6-Hydroxypyridazine-3-carboxaldehyde Evidence vs. Analogs


Hydrogen-Bond Network vs. Non-Hydroxy Analogs

Single-crystal X-ray diffraction of 6-hydroxypyridazine-3-carboxaldehyde monohydrate (C5H4N2O2·H2O) reveals an essentially planar pyridazine ring with an r.m.s. deviation of 0.0025 Å and a monoclinic P21/c space group (a = 8.978 Å, b = 6.4150 Å, c = 11.354 Å, β = 101.696°, V = 640.4 ų, Z = 4) [1]. The crystal packing is governed by O—H⋯O and N—H⋯O hydrogen bonds forming a one-dimensional chain [1]. In contrast, 6-chloropyridazine-3-carboxaldehyde (CAS 303085-53-2) lacks the heteroatom-bound hydrogen necessary for an equivalent hydrogen-bond network; its crystal packing is dominated by weaker halogen bonds and van der Waals interactions, which typically result in higher solubility in organic solvents but lower oxidative stability and less predictable solid-state behavior [2].

Crystallography Hydrogen Bonding Solid-State Stability

Purity and Batch QC Documentation

6-Hydroxypyridazine-3-carboxaldehyde is commercially supplied by Bidepharm at a standard purity of 95% with batch-level QC documentation including ¹H NMR, HPLC, and GC . In contrast, VWR lists a technical grade at 90% purity and CymitQuimica lists 95% as well, but notes the product as 'tech 90%' in another listing , indicating variability. The Aladdin catalog specifies ≥95% purity . The highest-graded material from Bidepharm provides multi-method orthogonal purity verification, which is essential for reproducibility in PROTAC linker synthesis where aldehyde content and hydroxyl integrity directly affect conjugation efficiency [1].

Purity Specification Quality Control Batch Reproducibility

Tautomeric Reactivity vs. Analogs

6-Hydroxypyridazine-3-carboxaldehyde exists in equilibrium with its 6-oxo (1,6-dihydro-6-oxo) tautomer, enabling dual nucleophilic reactivity: the aldehyde participates in hydrazone/thiosemicarbazone formation, while the hydroxyl group can be deprotonated for O-alkylation or serve as a hydrogen-bond donor for molecular recognition [1]. In contrast, the 6-methoxy analog precludes keto-enol tautomerism, lacking the acidic O—H proton, and the 6-chloro analog requires a separate nucleophilic aromatic substitution (SNAr) step for derivatization . The pyridazine-based COX-2 inhibitor literature demonstrates that pyridazine-3-carboxaldehyde derivatives form hydrazones with hydrazines and thiosemicarbazides, which are subsequently elaborated into thiazole and 4-thiazolidinone bioactive scaffolds [2].

Tautomerism Condensation Chemistry Hydrazone Formation

PROTAC Linker vs. Carboxylic Acid Analog

6-Hydroxypyridazine-3-carboxaldehyde is commercially categorized as a 'Protein Degrader Building Block' by specialized suppliers such as CalpacLab, reflecting its utility as a heterocyclic linker precursor in PROTAC (Proteolysis-Targeting Chimera) and molecular glue design [1]. In comparison, the corresponding 6-hydroxypyridazine-3-carboxylic acid analog (CAS not publicly linked) features a carboxyl group that requires activation (e.g., EDC/HOBt) for amide coupling, whereas the aldehyde of the target compound enables direct reductive amination or hydrazone ligation without pre-activation, accelerating library synthesis [2]. The aldehyde also provides a bioorthogonal handle compatible with oxime/hydrazone chemistry under mild conditions where carboxyl activation may lead to racemization or side reactions [2].

PROTAC Targeted Protein Degradation Building Block Classification

Application Scenarios for 6-Hydroxypyridazine-3-carboxaldehyde


Crystallography and Solid-State Studies

The fully characterized single-crystal X-ray structure (monoclinic P21/c, r.m.s. deviation 0.0025 Å, 1-D O—H⋯O/N—H⋯O chain) provides a high-confidence reference for co-crystallization, salt screening, and solid-state stability studies where predictable intermolecular interactions are essential [1]. Researchers comparing pyridazine solid forms can use this compound as a hydrogen-bond-donor benchmark against halogen-substituted or methyl-substituted analogs that lack directional hydrogen bonding, enabling structure-property relationship studies for formulation and process chemistry.

PROTAC Linker: Direct Aldehyde Conjugation

For targeted protein degradation campaigns, the aldehyde group of 6-hydroxypyridazine-3-carboxaldehyde enables direct reductive amination or hydrazone ligation to amine- or hydrazide-modified ligands, eliminating the need for carboxyl activation steps required by 6-hydroxypyridazine-3-carboxylic acid analogs [2][4]. This direct conjugation is particularly valuable in high-throughput PROTAC library synthesis where step-count reduction directly correlates with throughput and cost. Procurement of material with batch-level NMR/HPLC/GC QC (95% purity, Bidepharm) further ensures linker integrity and reduces troubleshooting time .

Hydrazone and Thiosemicarbazone Library Synthesis

The pyridazine aldehyde scaffold has established precedent in forming hydrazones and thiosemicarbazones that can be cyclized to thiazole and 4-thiazolidinone derivatives, as demonstrated in the COX-2 inhibitor chemical space [3]. 6-Hydroxypyridazine-3-carboxaldehyde is the direct counterpart of the 'aldehyde 3' intermediate referenced in this published synthetic pathway, offering a validated entry point for bioisostere exploration. The tautomeric 6-hydroxy/6-oxo group further provides a metabolic handle absent in 6-methoxy or 6-chloro analogs, enabling downstream SAR studies [1].

Medicinal Chemistry Building Block Procurement

When selecting a pyridazine-3-carboxaldehyde for multi-step synthesis, laboratories requiring rigorous batch reproducibility should prioritize suppliers providing orthogonal purity verification (NMR + HPLC + GC) at the ≥95% level, such as Bidepharm , over technical-grade material (90%) that lacks comparable QC documentation . The physical properties (MW 124.10, ambient storage, density 1.443 g/cm³, predicted bp 398.8°C) enable straightforward handling without specialized cold-chain logistics, reducing procurement complexity for building block collections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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